

Application Notes and Protocols for GPR61 Inverse Agonist 1 in Mice

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Compound of Interest

Compound Name: GPR61 Inverse agonist 1

Cat. No.: B15605252

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Introduction

GPR61 Inverse Agonist 1 is a potent and selective small-molecule inverse agonist of the G protein-coupled receptor 61 (GPR61).^{[1][2]} GPR61 is an orphan receptor, meaning its endogenous ligand has not been identified, and it exhibits high constitutive activity.^{[1][2]} This receptor is primarily expressed in the brain and pituitary gland and is linked to the regulation of appetite and body weight.^[3] GPR61 constitutively activates the G α s-protein signaling pathway, leading to the production of cyclic AMP (cAMP).^[1] Studies involving GPR61 knockout mice, which display overeating (hyperphagia) and obesity, suggest that inhibiting this receptor could be a therapeutic strategy for conditions characterized by muscle wasting and weight loss, such as cachexia.^[1] **GPR61 Inverse Agonist 1** has been developed as a tool compound to investigate the therapeutic potential of GPR61 inhibition.^{[1][2]}

Physicochemical Properties and In Vitro Activity

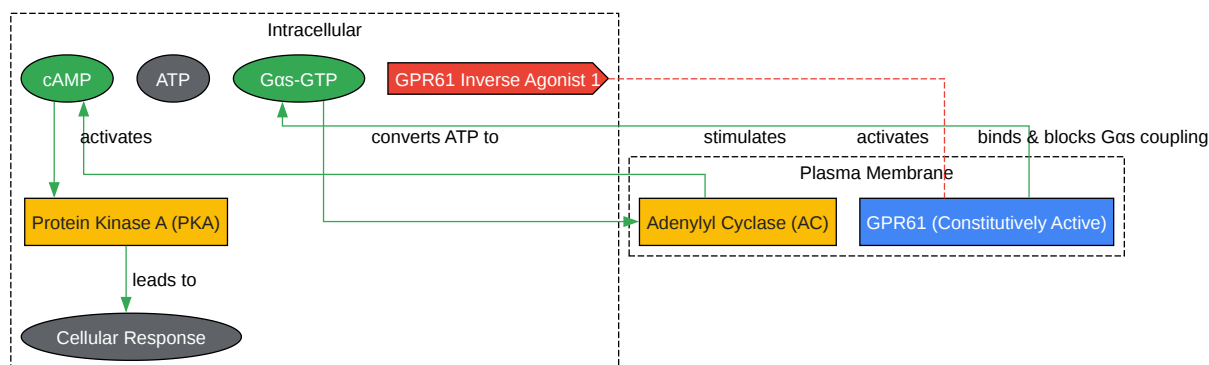
GPR61 Inverse Agonist 1, a sulfonamide-based compound, has demonstrated high potency and selectivity in in vitro assays.^[1]

| Property | Value | Reference |
|---------------------------|--|-----------|
| Molecular Formula | C ₂₂ H ₂₆ F ₂ N ₆ O ₅ S | [4] |
| Molecular Weight | 524.54 g/mol | [4] |
| Appearance | Solid | [4] |
| In Vitro IC ₅₀ | 10-11 nM (cAMP assay) | [1] |
| Solubility | 10 mM in DMSO | [4] |

Mechanism of Action and Signaling Pathway

GPR61 exerts its physiological effects through the canonical G_{αs} signaling cascade. In its constitutively active state, GPR61 couples to G_{αs}, stimulating adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.

GPR61 Inverse Agonist 1 functions through a novel allosteric mechanism. It binds to an intracellular pocket on the receptor that overlaps with the binding site for the G_{αs} protein.[1][5] This binding event remodels the G_{αs}-binding pocket, physically preventing the G protein from coupling to the receptor and thereby inhibiting the constitutive signaling.[1][5]



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Figure 1: GPR61 Signaling Pathway and Inhibition by Inverse Agonist 1.

In Vivo Formulation and Dosing in Mice

While the primary literature confirms the use of **GPR61 Inverse Agonist 1** in preclinical mouse models of cachexia, specific details regarding the exact formulation, dosage, and administration route have not been publicly disclosed in those publications.[3] However, based on general protocols provided by chemical suppliers for similar compounds, the following formulations can be considered for in vivo studies in mice. It is imperative for researchers to perform their own formulation and dose-range finding studies to determine the optimal conditions for their specific experimental setup.

Recommended Starting Formulations (for exploratory studies)

| Formulation Type | Vehicle Composition | Preparation Notes | Administration Route |
|--------------------------------|---|--|--|
| Oral Suspension | 0.5% Carboxymethyl cellulose sodium (CMC-Na) in sterile water | Prepare the 0.5% CMC-Na solution first. Then, weigh the required amount of GPR61 Inverse Agonist 1 and suspend it in the vehicle. Use a sonicator or homogenizer to ensure a uniform suspension. Prepare fresh daily. | Oral gavage (p.o.) |
| Intraperitoneal Injection | 10% DMSO, 90% (20% SBE- β -CD in Saline) | First, dissolve the compound in DMSO to create a stock solution. In a separate tube, prepare the 20% Sulfobutylether- β -cyclodextrin (SBE- β -CD) in sterile saline. Then, slowly add the DMSO stock to the SBE- β -CD solution while vortexing to create the final formulation. May require sonication to achieve a clear or suspended solution. | Intraperitoneal (i.p.) |
| Intraperitoneal/Oral Injection | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dissolve the compound in DMSO first. Then add PEG300 and Tween | Intraperitoneal (i.p.) or Oral gavage (p.o.) |

80, mixing thoroughly after each addition. Finally, add saline to the desired final volume and mix until a clear solution is formed.

Note: The solubility for the 10% DMSO, 90% (20% SBE- β -CD in Saline) formulation is reported to be up to 2.5 mg/mL.

Experimental Protocol: Preparation of Oral Suspension

This protocol provides a general method for preparing a 1 mg/mL oral suspension of **GPR61 Inverse Agonist 1**.

Materials:

- **GPR61 Inverse Agonist 1** powder
- Carboxymethyl cellulose sodium (CMC-Na)
- Sterile, deionized water
- Sterile tubes (e.g., 15 mL or 50 mL conical tubes)
- Magnetic stirrer and stir bar, or benchtop vortexer
- Analytical balance
- Spatula

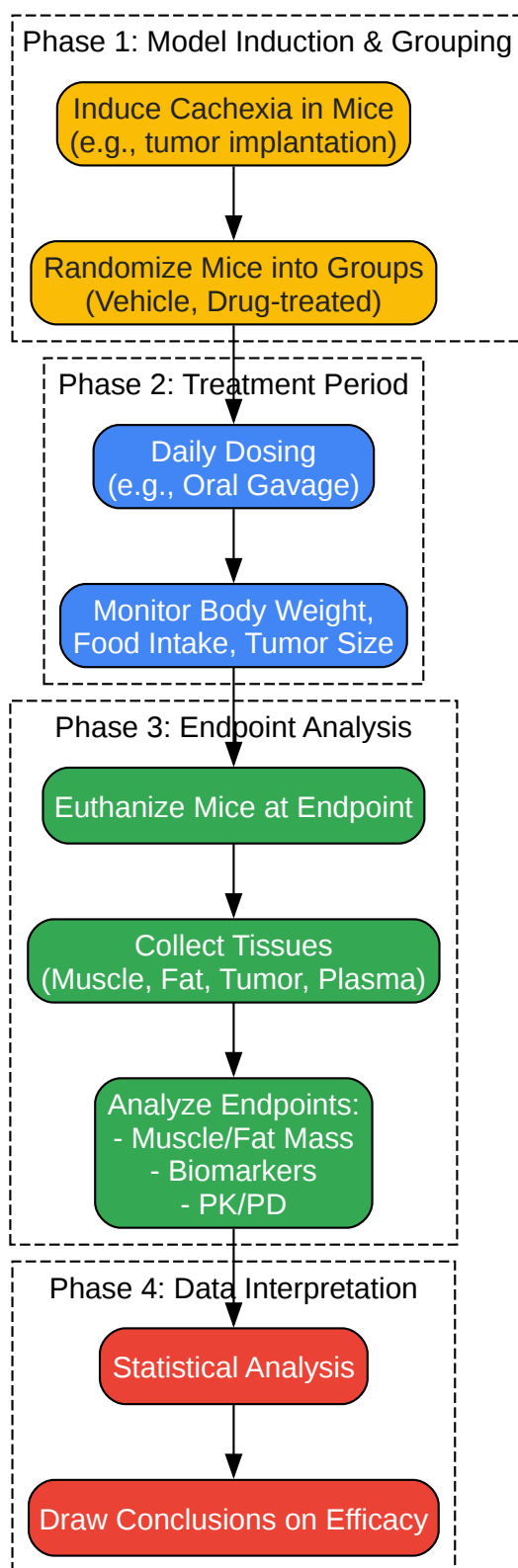
Procedure:

- Prepare the 0.5% CMC-Na Vehicle:

- Weigh 0.5 g of CMC-Na.
- Add the CMC-Na to 100 mL of sterile water in a beaker with a magnetic stir bar.
- Stir the mixture on a magnetic stirrer until the CMC-Na is fully dissolved. This may take some time. The resulting solution should be clear and slightly viscous.
- Prepare the **GPR61 Inverse Agonist 1** Suspension:
 - Determine the total volume of suspension needed based on the number of mice and the dosing volume (typically 5-10 mL/kg).
 - For a 1 mg/mL suspension, weigh the appropriate amount of **GPR61 Inverse Agonist 1**. For example, for 10 mL of suspension, weigh 10 mg of the compound.
 - Place the weighed compound into a sterile conical tube.
 - Add a small amount of the 0.5% CMC-Na vehicle to the tube (e.g., 1-2 mL) and vortex or triturate to create a smooth paste. This prevents clumping.
 - Gradually add the remaining vehicle to the tube to reach the final desired volume.
 - Vortex the suspension thoroughly for several minutes to ensure it is homogenous. Visually inspect for any clumps.
 - Store the suspension at 4°C and use within 24 hours. Always vortex thoroughly before each administration.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the efficacy of **GPR61 Inverse agonist 1** in a mouse model of cachexia.



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Figure 2: General Experimental Workflow for a Mouse Cachexia Study.

Safety and Handling

GPR61 Inverse Agonist 1 is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer

The protocols and information provided here are intended as a guide. Researchers must optimize formulations, dosages, and experimental procedures for their specific models and laboratory conditions. The lack of detailed, published in vivo data for **GPR61 Inverse Agonist 1** necessitates careful dose-finding and tolerability studies before commencing large-scale efficacy experiments.

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